3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride
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Overview
Description
3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 4-ethoxybenzoyl group and a morpholin-4-yl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 4-Ethoxybenzoyl Group: The 4-ethoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Morpholin-4-yl Group: The morpholin-4-yl group can be attached through nucleophilic substitution, where the intermediate product reacts with morpholine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxybenzoyl)quinoline: Lacks the morpholin-4-yl group, resulting in different chemical properties and biological activities.
3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and potency.
3-(4-Ethoxybenzoyl)-4-(piperidin-4-yl)quinoline hydrochloride: Contains a piperidin-4-yl group instead of a morpholin-4-yl group, affecting its pharmacological profile.
Uniqueness
3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is unique due to the presence of both the 4-ethoxybenzoyl and morpholin-4-yl groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(4-ethoxyphenyl)-(4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3.ClH/c1-2-27-17-9-7-16(8-10-17)22(25)19-15-23-20-6-4-3-5-18(20)21(19)24-11-13-26-14-12-24;/h3-10,15H,2,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHLBDJTRFAAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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